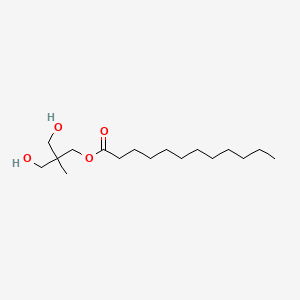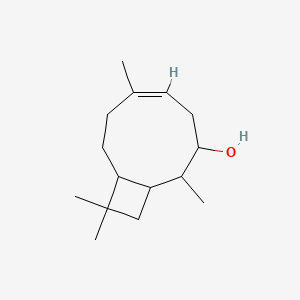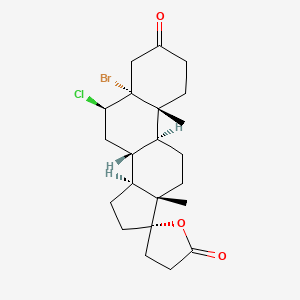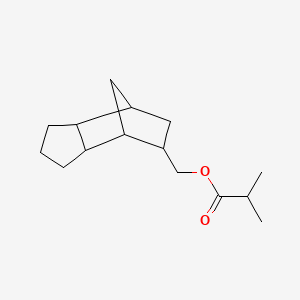
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol. This compound is known for its unique structure, which includes a tricyclic decane core with an isobutyrate ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate typically involves the esterification of (Octahydro-4,7-methano-1H-inden-5-yl)methanol with isobutyric acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-inden-5-yl)methanol, which can then interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
Uniqueness
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications.
Propiedades
Número CAS |
84642-68-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
8-tricyclo[5.2.1.02,6]decanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-9(2)15(16)17-8-11-6-10-7-14(11)13-5-3-4-12(10)13/h9-14H,3-8H2,1-2H3 |
Clave InChI |
XUTGZCOUWNUKQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCC1CC2CC1C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


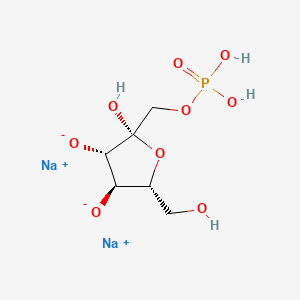
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
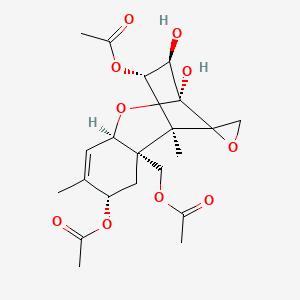

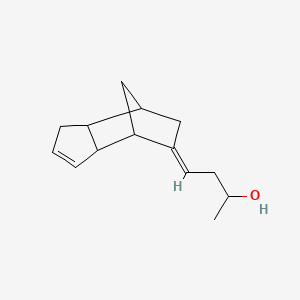
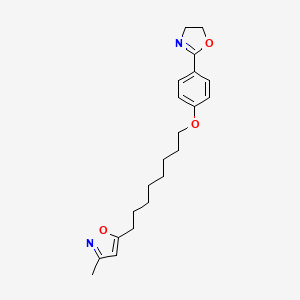


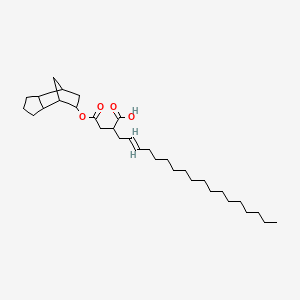
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)

